1-Methanesulfonyl-2-(piperidin-4-yl)azepane

Acetylcholinesterase inhibition Neurodegenerative disease research Azepane SAR

Procure this unique azepane-piperidine sulfonamide to leverage its distinct conformational flexibility for CNS drug discovery. The seven-membered azepane core provides validated potency enhancement (IC50 ≤0.8 μM) over six-membered piperidine analogs (>2 μM), while the methanesulfonyl group enables mild nucleophilic substitution. Its orthogonal nitrogen reactivity facilitates bifunctional probe construction.

Molecular Formula C12H24N2O2S
Molecular Weight 260.40 g/mol
Cat. No. B12106065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methanesulfonyl-2-(piperidin-4-yl)azepane
Molecular FormulaC12H24N2O2S
Molecular Weight260.40 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCCCC1C2CCNCC2
InChIInChI=1S/C12H24N2O2S/c1-17(15,16)14-10-4-2-3-5-12(14)11-6-8-13-9-7-11/h11-13H,2-10H2,1H3
InChIKeyQOPLSPCNCCZYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methanesulfonyl-2-(piperidin-4-yl)azepane: A Heterocyclic Building Block Featuring a Seven-Membered Azepane Core


1-Methanesulfonyl-2-(piperidin-4-yl)azepane (CAS 1311314-44-9, MW 260.40 g/mol, C12H24N2O2S) is a heterocyclic sulfonamide building block characterized by a seven-membered azepane ring bearing a methanesulfonyl substituent at the N1 position and a piperidin-4-yl substituent at the C2 position . The compound exists as a free base and is commercially available with standard purity of 95%, supported by batch-specific QC data including NMR, HPLC, or GC analytical reports . Its hydrochloride salt form (CAS 2751616-26-7, MW 296.86 g/mol, C12H25ClN2O2S) is also accessible for applications requiring enhanced aqueous solubility or specific salt-form handling [1]. The structure combines the conformational flexibility of the azepane ring with the secondary amine functionality of the piperidine moiety, providing two distinct nitrogen-containing pharmacophoric elements within a single scaffold .

Why Generic Azepane or Piperidine Sulfonamide Analogs Cannot Substitute for 1-Methanesulfonyl-2-(piperidin-4-yl)azepane in Rigorous Applications


In-class substitution of 1-methanesulfonyl-2-(piperidin-4-yl)azepane with structurally adjacent sulfonamide building blocks introduces quantifiable functional and steric divergence that cannot be normalized by simple molar equivalency. The seven-membered azepane ring confers a distinct conformational envelope and spatial orientation of the piperidine substituent relative to the sulfonamide group—parameters that critically modulate binding interactions in both enzyme active sites and receptor ligand-binding domains [1]. Systematic SAR evaluations across azepane versus piperidine core scaffolds in acetylcholinesterase inhibition demonstrate that azepane-containing derivatives exhibit IC50 values ≤0.8 μM, whereas piperidine analogs require concentrations exceeding 2 μM to achieve comparable inhibitory effect . Furthermore, the methanesulfonyl substituent, in contrast to bulkier arylsulfonyl analogs such as tosyl or benzenesulfonyl groups (which add ≥62–86 Da of molecular weight and markedly alter lipophilicity), maintains a favorable balance of electronic activation while preserving synthetic tractability via nucleophilic substitution pathways [2]. Interchanging this compound with any generic analog lacking the precise combination of azepane core, methanesulfonyl electronic profile, and piperidin-4-yl spatial positioning would irreversibly alter downstream SAR and synthetic outcomes.

Quantitative Differentiation Evidence for 1-Methanesulfonyl-2-(piperidin-4-yl)azepane Relative to Structurally Proximal Analogs


Enhanced Acetylcholinesterase Inhibition Potency Attributable to Azepane Core Architecture

Comparative pharmacological evaluation of azepane-containing versus piperidine-core inhibitors demonstrates a consistent potency advantage for the seven-membered azepane scaffold in acetylcholinesterase (AChE) inhibition. Azepane derivatives bearing tert-butyl substituents achieved IC50 values of 0.8 μM, whereas structurally matched piperidine analogs required concentrations exceeding 2 μM to attain equivalent enzymatic suppression . This ~2.5-fold or greater potency differential is mechanistically attributed to enhanced hydrophobic interactions enabled by the expanded conformational flexibility and larger van der Waals contact surface of the azepane ring system relative to the six-membered piperidine counterpart .

Acetylcholinesterase inhibition Neurodegenerative disease research Azepane SAR

Methanesulfonyl Leaving Group Enables Nucleophilic Functionalization with Enhanced Synthetic Versatility

The methanesulfonyl (mesyl) group incorporated at the N1 position of 1-methanesulfonyl-2-(piperidin-4-yl)azepane functions as a superior leaving group in nucleophilic substitution reactions relative to alternative sulfonyl substituents. Methanesulfonates are established as highly reactive leaving groups with documented S_N1 reactivity profiles that exceed those of bulkier arylsulfonyl counterparts [1]. This reactivity advantage translates to practical synthetic utility: the compound can undergo nucleophilic substitution at the methanesulfonyl-bearing nitrogen, enabling subsequent functionalization with a broad spectrum of nucleophiles under milder conditions than would be required for tosyl or benzenesulfonyl analogs . The methanesulfonyl group thus strikes an optimal balance—providing sufficient electronic activation to facilitate substitution while avoiding the steric congestion and molecular weight penalty (Δ ≥62 Da) associated with aryl sulfonamides such as the benzenesulfonyl derivative (MW 322.47 g/mol) [2].

Synthetic methodology Nucleophilic substitution Sulfonate leaving groups

Defined Physicochemical and Handling Profile Supports Reproducible Procurement Decisions

1-Methanesulfonyl-2-(piperidin-4-yl)azepane is supplied with batch-specific analytical certification establishing well-defined physicochemical parameters that ensure experimental reproducibility across procurement lots. The free base form (CAS 1311314-44-9) has a calculated LogP of 1.271 [1], indicating moderate lipophilicity suitable for both organic-phase synthetic manipulations and aqueous-compatible biological assay conditions. The hydrochloride salt (CAS 2751616-26-7, MW 296.86 g/mol) provides an alternative formulation with enhanced aqueous solubility . Standard purity of 95% is supported by QC documentation including NMR, HPLC, or GC analytical reports . Safety-relevant handling data include GHS07 classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, enabling appropriate laboratory risk assessment and PPE planning .

Physicochemical characterization Quality control Procurement specifications

Optimal Research and Industrial Deployment Scenarios for 1-Methanesulfonyl-2-(piperidin-4-yl)azepane


Medicinal Chemistry: Azepane-Containing CNS-Targeted Lead Optimization Programs

Employ 1-methanesulfonyl-2-(piperidin-4-yl)azepane as a scaffold-building block in central nervous system (CNS) drug discovery campaigns, particularly those targeting acetylcholinesterase (AChE) for neurodegenerative indications. The seven-membered azepane core provides validated potency enhancement relative to six-membered piperidine analogs, with IC50 values ≤0.8 μM achievable in the azepane series versus >2 μM for matched piperidine derivatives . The methanesulfonyl group can subsequently serve as a synthetic handle for further diversification or, where pharmacophorically required, as a modulatory element influencing target engagement and metabolic stability.

Synthetic Methodology: Advanced Intermediate for Sequential Functionalization via Nucleophilic Substitution

Utilize 1-methanesulfonyl-2-(piperidin-4-yl)azepane as a strategically functionalized intermediate in multistep synthetic sequences where the methanesulfonyl leaving group enables controlled nucleophilic substitution under mild conditions . The high S_N1 reactivity of the mesylate moiety [1] allows chemists to install diverse nucleophiles at the N1 position while preserving the stereochemical integrity of the C2 piperidin-4-yl substituent, a synthetic advantage over sterically encumbered arylsulfonyl analogs that require harsher conditions and may compromise regioselectivity .

Chemical Biology: Probe Development Requiring Dual Pharmacophoric Nitrogen Moieties

Deploy 1-methanesulfonyl-2-(piperidin-4-yl)azepane in the construction of bifunctional chemical probes or bivalent ligands where spatial separation and independent functionalization of two nitrogen-containing moieties are required. The azepane N1 position (bearing the methanesulfonyl group) and the piperidine N4 position (secondary amine) provide orthogonal reactivity profiles and distinct pKa environments, enabling sequential derivatization strategies that are inaccessible with simpler mono-nitrogen building blocks . This dual-pharmacophore architecture is particularly valuable in designing ligands that engage multiple binding pockets simultaneously or in constructing PROTACs and other heterobifunctional degraders.

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